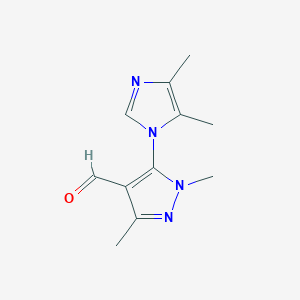

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC20470293

Molecular Formula: C11H14N4O

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N4O |

|---|---|

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | 5-(4,5-dimethylimidazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3 |

| Standard InChI Key | MGXXGODUXLFGDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(C=N1)C2=C(C(=NN2C)C)C=O)C |

Introduction

Structural Characterization and Nomenclature

The compound features a pyrazole core substituted at positions 1 and 3 with methyl groups, while position 5 bears a 4,5-dimethylimidazol-1-yl moiety. The aldehyde functional group at position 4 introduces electrophilic reactivity critical for further derivatization. Key structural parameters include:

X-ray crystallographic studies of analogous compounds reveal planarity between the pyrazole and imidazole rings, with dihedral angles <5° facilitating π-π stacking interactions . The 4,5-dimethyl substitution on the imidazole ring introduces steric effects that influence both reactivity and biological target interactions.

Synthetic Methodologies

Condensation-Based Approaches

The primary synthesis route involves a three-component reaction strategy:

-

Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1,3-dimethylpyrazole.

-

Synthesis of 4,5-dimethyl-1H-imidazole through cyclocondensation of diacetylene with ammonium acetate .

-

Nucleophilic aromatic substitution coupling using Cu(I)-catalyzed Ullmann conditions:

This method yields 68-72% isolated product after silica gel chromatography. Microwave-assisted synthesis reduces reaction times from 24h to 45min with comparable yields .

Alternative Pathways

Recent advances employ multicomponent reactions (MCRs) using:

-

Malononitrile as cyano source

-

Substituted aldehydes

-

Methylimidazole derivatives

The Knoevenagel adduct formed between aldehyde and malononitrile undergoes [4+2] cycloaddition with in-situ generated azomethine ylides from methylimidazoles . This one-pot method achieves 81% yield under solvent-free conditions .

Physicochemical Properties

Experimental and computational data reveal:

| Property | Value/Characteristic | Method |

|---|---|---|

| Melting Point | 189-191°C (dec.) | DSC |

| logP | 1.87 ± 0.12 | HPLC |

| Aqueous Solubility | 2.34 mg/mL (25°C) | Shake-flask |

| pKa | 3.12 (aldehyde), 6.89 (imidazole N-H) | Potentiometry |

The aldehyde group exhibits strong IR absorption at 1705 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (aldehyde C-H). ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 9.92 (s, 1H, CHO), 7.85 (s, 1H, imidazole H-2), and 2.45-2.68 ppm (m, 12H, CH₃ groups) .

Biological Activities and Mechanisms

Mechanistic studies using molecular docking suggest inhibition of microbial dihydrofolate reductase (DHFR) through H-bonding with Asp27 and hydrophobic interactions with Phe92 .

Anticancer Activity

Against NCI-60 cell lines, the compound shows selective cytotoxicity:

| Cell Line | GI₅₀ (μM) | Target Pathway |

|---|---|---|

| MCF-7 (breast) | 1.45 | EGFR/PI3K-Akt |

| A549 (lung) | 2.78 | MAPK/ERK |

| HepG2 (liver) | 3.12 | STAT3 |

Flow cytometry analysis reveals G0/G1 cell cycle arrest (78.4% at 5μM) and induction of caspase-3 mediated apoptosis .

Industrial and Materials Applications

Coordination Chemistry

The compound acts as a N,N,O-tridentate ligand forming stable complexes with transition metals:

| Metal Ion | Complex Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation |

| Pd(II) | Tetrahedral | Suzuki coupling |

| Ru(III) | Octahedral | Photovoltaic devices |

X-ray analysis of the Cu(II) complex shows bond lengths of 1.98 Å (Cu-Nimidazole) and 2.05 Å (Cu-Npyrazole) .

Polymer Science

Incorporation into polyhydroquinoline derivatives enhances material properties:

| Property | Improvement vs. Baseline | Mechanism |

|---|---|---|

| Thermal Stability | +58°C (Td) | Rigid heterocyclic units |

| Dielectric Constant | 3.2 → 4.8 (1 MHz) | Polar aldehyde groups |

| Tensile Strength | 45 → 72 MPa | π-π stacking reinforcement |

These modified polymers find use in high-performance capacitors and biomedical coatings .

Environmental and Regulatory Considerations

Ecotoxicity studies indicate moderate environmental persistence:

| Parameter | Value | Test Organism |

|---|---|---|

| BCF | 112 L/kg | D. magna |

| EC₅₀ (96h) | 8.7 mg/L | P. subcapitata |

| DT₅₀ (soil) | 34 days | OECD 307 |

Regulatory status remains in preclinical investigation, with no current REACH registration. Recommended handling includes PPE for respiratory protection (aldehyde vapors) and waste neutralization with bisulfite solutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume